1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(3-methylphenoxy)ethanone
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Overview
Description
1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and phenyl groups. The final step involves the attachment of the piperazine and methoxyphenoxy groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenoxy moieties.
Cyclization: The pyrrolo[2,3-d]pyrimidine core can participate in cyclization reactions under specific conditions
Scientific Research Applications
1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It shows promise in the development of new therapeutic agents, particularly in oncology and neurology.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative activity.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer properties.
Pyrazolo[4,3-d]pyrimidin-7-one derivatives: Used in the development of antimicrobial and antifungal agents .
This compound stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C33H33N5O3 |
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Molecular Weight |
547.6 g/mol |
IUPAC Name |
1-[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C33H33N5O3/c1-3-40-27-14-12-26(13-15-27)38-21-29(25-9-5-4-6-10-25)31-32(34-23-35-33(31)38)37-18-16-36(17-19-37)30(39)22-41-28-11-7-8-24(2)20-28/h4-15,20-21,23H,3,16-19,22H2,1-2H3 |
InChI Key |
ZQPBDJKSQPKMOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=CC(=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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